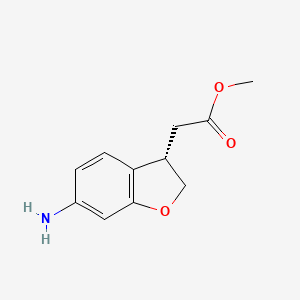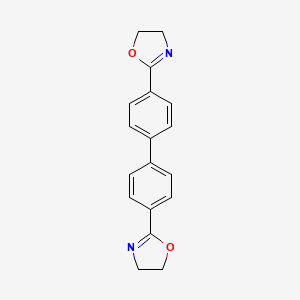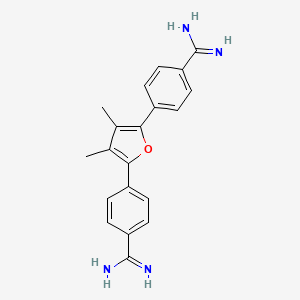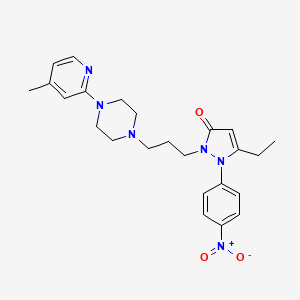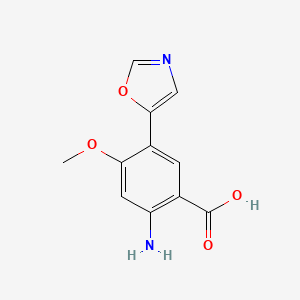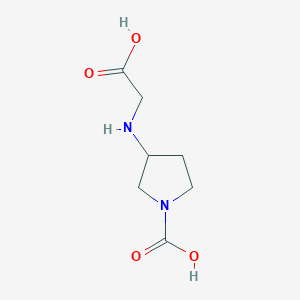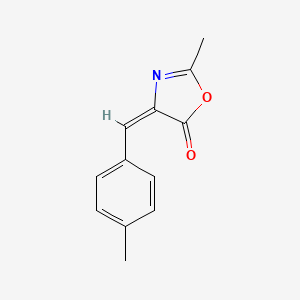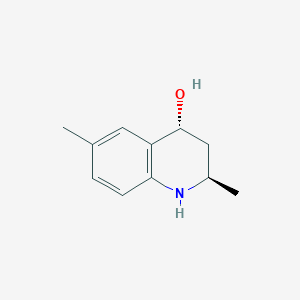
Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol is a chemical compound belonging to the class of tetrahydroquinolines.
Métodos De Preparación
The synthesis of trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol can be achieved through several methods. One common approach involves the use of NMR spectroscopic measurements and single crystal X-ray crystallographic analyses to determine the configurational and conformational assignments of the compound . Additionally, the compound can be synthesized through microbial transformations using fungi such as Aspergillus niger and Cunninghamella elegans .
Análisis De Reacciones Químicas
Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include N-benzoyl and N,O-dibenzoyl derivatives . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with altered functional groups and stereochemistry .
Aplicaciones Científicas De Investigación
Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol has several scientific research applications. It is used in the study of microbial transformations and the stereochemistry of tetrahydroquinoline derivatives . The compound’s unique structure and reactivity make it valuable in the development of new synthetic methodologies and the exploration of its potential biological activities .
Mecanismo De Acción
The mechanism of action of trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can lead to the formation of biologically active derivatives . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparación Con Compuestos Similares
Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol can be compared to other similar compounds, such as cis-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol and other tetrahydroquinoline derivatives . These compounds share similar structural features but may differ in their stereochemistry and reactivity. The unique aspects of this compound include its specific configuration and the resulting effects on its chemical and biological properties .
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
(2R,4R)-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol |
InChI |
InChI=1S/C11H15NO/c1-7-3-4-10-9(5-7)11(13)6-8(2)12-10/h3-5,8,11-13H,6H2,1-2H3/t8-,11-/m1/s1 |
Clave InChI |
RBCNCWKJVVSJAY-LDYMZIIASA-N |
SMILES isomérico |
C[C@@H]1C[C@H](C2=C(N1)C=CC(=C2)C)O |
SMILES canónico |
CC1CC(C2=C(N1)C=CC(=C2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




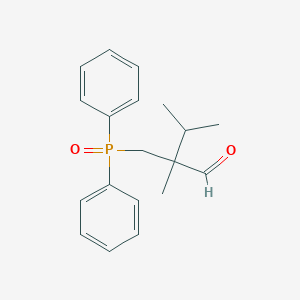
![4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12892921.png)
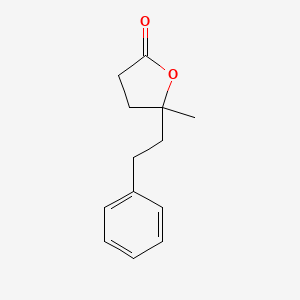
![3-Methyl-1-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12892925.png)
